![molecular formula C15H9N B11895809 4-Ethynyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B11895809.png)
4-Ethynyl-[1,1'-biphenyl]-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyl-[1,1’-biphenyl]-2-carbonitrile is an organic compound with the molecular formula C14H9N It is a derivative of biphenyl, where an ethynyl group is attached to one of the phenyl rings, and a nitrile group is attached to the other
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-[1,1’-biphenyl]-2-carbonitrile typically involves the coupling of 4-bromo-[1,1’-biphenyl]-2-carbonitrile with an ethynylating agent. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of 4-Ethynyl-[1,1’-biphenyl]-2-carbonitrile may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
4-Ethynyl-[1,1’-biphenyl]-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated biphenyl derivatives.
科学的研究の応用
4-Ethynyl-[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced polymers and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 4-Ethynyl-[1,1’-biphenyl]-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and nitrile groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
4-Ethynylbiphenyl: Lacks the nitrile group, making it less polar and potentially less reactive in certain contexts.
4-Bromo-[1,1’-biphenyl]-2-carbonitrile: Contains a bromine atom instead of an ethynyl group, affecting its reactivity and applications.
4-Ethynyl-[1,1’-biphenyl]-4-carbonitrile: The position of the nitrile group is different, which can influence the compound’s chemical properties and reactivity.
Uniqueness
4-Ethynyl-[1,1’-biphenyl]-2-carbonitrile is unique due to the presence of both an ethynyl and a nitrile group, which confer distinct chemical properties
特性
分子式 |
C15H9N |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
5-ethynyl-2-phenylbenzonitrile |
InChI |
InChI=1S/C15H9N/c1-2-12-8-9-15(14(10-12)11-16)13-6-4-3-5-7-13/h1,3-10H |
InChIキー |
QKLBJBRUBWBLAV-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=C(C=C1)C2=CC=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




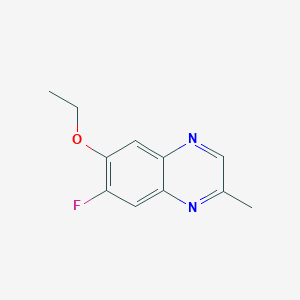
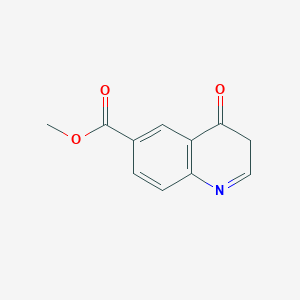
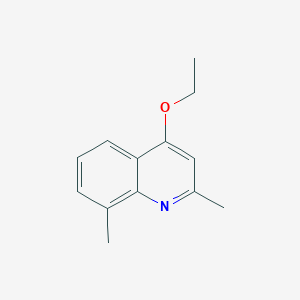
![Sodium 5-methylbenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B11895750.png)

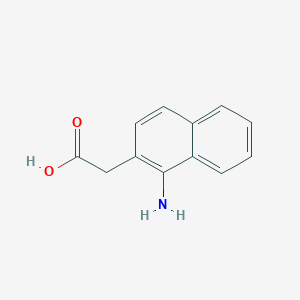

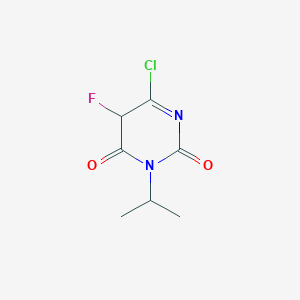
![8-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11895782.png)



